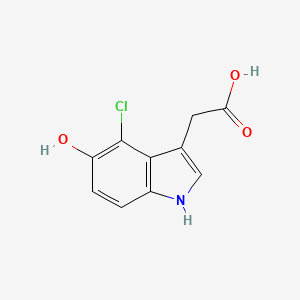
4-Chloro-5-hydroxyindole-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-hydroxyindole-3-acetic acid is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxyindole-3-acetic acid typically involves the halogenation and hydroxylation of indole derivatives. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated and hydroxylated under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of indole derivatives often employs biocatalytic approaches. Microbial cell factories can convert indole into halogenated and oxygenated derivatives through fermentation processes . These methods are advantageous due to their sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-hydroxyindole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindole derivatives.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Chlorinating agents like thionyl chloride and hydroxylating agents like hydrogen peroxide are employed.
Major Products Formed: The major products formed from these reactions include various halogenated and hydroxylated indole derivatives, which have significant biological and industrial applications .
Applications De Recherche Scientifique
4-Chloro-5-hydroxyindole-3-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-hydroxyindole-3-acetic acid involves its interaction with various molecular targets and pathways. It is a product of the metabolism of serotonin and is formed by the oxidative deamination of serotonin by monoamine oxidase . The compound is subsequently cleared by an active transport mechanism, indicating its role in neurotransmitter regulation and signaling pathways .
Comparaison Avec Des Composés Similaires
5-Hydroxyindole-3-acetic acid: A major metabolite of serotonin with similar biological activities.
3-Bromoindole: Another halogenated indole derivative with distinct chemical properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness: 4-Chloro-5-hydroxyindole-3-acetic acid is unique due to its specific halogenation and hydroxylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8ClNO3 |
|---|---|
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
2-(4-chloro-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-10-7(13)2-1-6-9(10)5(4-12-6)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |
Clé InChI |
DCXMCANOEDXDKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2CC(=O)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



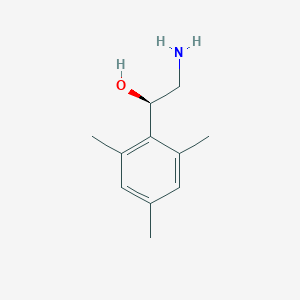






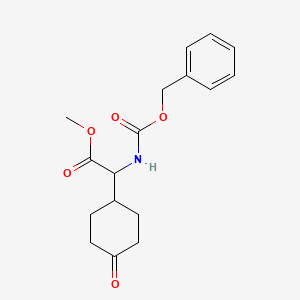
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)
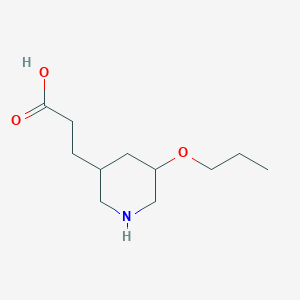
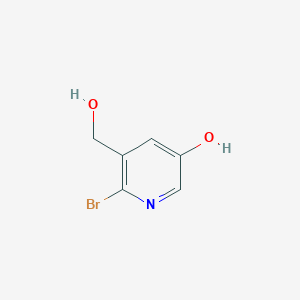
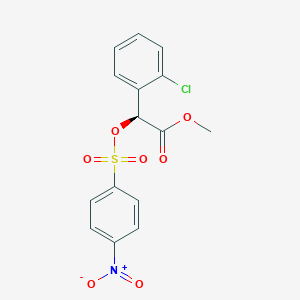
![2-amino-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B13087513.png)
